![molecular formula C7H16ClNO B13909667 [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C7H16ClNO It is a hydrochloride salt form of [2-(dimethylamino)cyclobutyl]methanol, which is characterized by the presence of a cyclobutyl ring substituted with a dimethylamino group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)cyclobutyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by a dimethylamino group.
Addition of the Methanol Group: The methanol group is added through a hydroxylation reaction, where a hydroxyl group is introduced to the cyclobutyl ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of [2-(dimethylamino)cyclobutyl]methanol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst or a ligand in various chemical reactions.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of cyclobutyl-containing compounds on biological systems.
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Drug Delivery: The compound can be used in the development of drug delivery systems.
Industry:
Material Science: It is used in the development of new materials with unique properties.
Chemical Manufacturing: The compound is employed in the production of various chemicals and intermediates.
作用机制
The mechanism of action of [2-(dimethylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The cyclobutyl ring provides structural rigidity, enhancing its stability and interaction with target molecules.
相似化合物的比较
- [2-(Dimethylamino)cyclopropyl]methanol;hydrochloride
- [2-(Dimethylamino)cyclopentyl]methanol;hydrochloride
- [2-(Dimethylamino)cyclohexyl]methanol;hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. [2-(Dimethylamino)cyclobutyl]methanol;hydrochloride has a four-membered ring, while the similar compounds have three, five, and six-membered rings, respectively.
- Chemical Properties: The size of the ring affects the compound’s chemical properties, such as stability, reactivity, and binding affinity.
- Applications: While all these compounds have similar applications, the specific properties of this compound make it unique for certain applications, such as its use in the synthesis of specific organic molecules and its potential therapeutic applications.
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
[2-(dimethylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)7-4-3-6(7)5-9;/h6-7,9H,3-5H2,1-2H3;1H |
InChI 键 |
GVHHVIDZEVQTQG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCC1CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


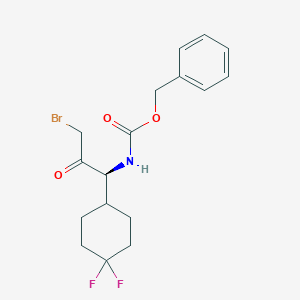


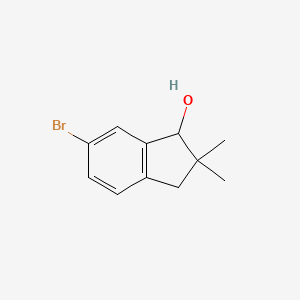
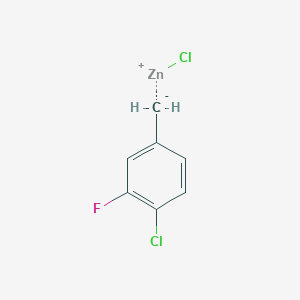

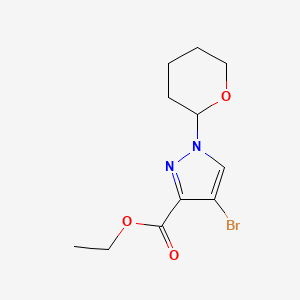
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
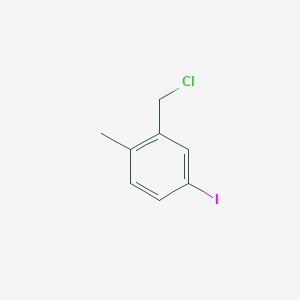


![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
